2-Bromo-6-{[(3-hydroxybutyl)amino]methyl}phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-6-{[(3-hydroxybutyl)amino]methyl}phenol is an organic compound that belongs to the class of bromophenols. Bromophenols are characterized by the presence of hydroxyl groups and bromine atoms bonded to a benzene ring. This specific compound is notable for its unique structure, which includes a bromine atom at the 2-position and a hydroxybutylamino group at the 6-position of the phenol ring .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-{[(3-hydroxybutyl)amino]methyl}phenol typically involves the electrophilic halogenation of phenol with bromine. The reaction conditions must be carefully controlled to ensure the selective bromination at the 2-position . The hydroxybutylamino group can be introduced through a nucleophilic substitution reaction, where an appropriate amine reacts with a halogenated precursor under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and subsequent substitution reactions. The use of continuous flow reactors can enhance the efficiency and yield of the process. Additionally, the purification of the final product is crucial and can be achieved through techniques such as recrystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-6-{[(3-hydroxybutyl)amino]methyl}phenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of a phenol derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often require basic conditions and the presence of a suitable nucleophile.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of phenol derivatives.
Substitution: Formation of various substituted phenol derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
2-Bromo-6-{[(3-hydroxybutyl)amino]methyl}phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules
Wirkmechanismus
The mechanism of action of 2-Bromo-6-{[(3-hydroxybutyl)amino]methyl}phenol involves its interaction with specific molecular targets. The bromine atom and the hydroxybutylamino group play crucial roles in its reactivity and binding affinity. The compound can form hydrogen bonds and engage in electrophilic and nucleophilic interactions, which contribute to its biological and chemical activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromophenol: Lacks the hydroxybutylamino group, resulting in different chemical and biological properties.
6-Amino-2-bromophenol: Contains an amino group instead of the hydroxybutylamino group, leading to variations in reactivity and applications.
2,6-Dibromophenol: Contains an additional bromine atom, which significantly alters its chemical behavior
Uniqueness
2-Bromo-6-{[(3-hydroxybutyl)amino]methyl}phenol is unique due to the presence of both a bromine atom and a hydroxybutylamino group on the phenol ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C11H16BrNO2 |
---|---|
Molekulargewicht |
274.15 g/mol |
IUPAC-Name |
2-bromo-6-[(3-hydroxybutylamino)methyl]phenol |
InChI |
InChI=1S/C11H16BrNO2/c1-8(14)5-6-13-7-9-3-2-4-10(12)11(9)15/h2-4,8,13-15H,5-7H2,1H3 |
InChI-Schlüssel |
CFYCCYLAKRCYEG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCNCC1=C(C(=CC=C1)Br)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.